2-(1H-1,3-benzodiazol-1-yl)-N-(3-{2-methylpyrazolo[1,5-a]pyrimidin-6-yl}propyl)acetamide
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Overview
Description
2-(1H-1,3-benzodiazol-1-yl)-N-(3-{2-methylpyrazolo[1,5-a]pyrimidin-6-yl}propyl)acetamide is a complex organic compound that features a benzodiazole ring fused with a pyrazolopyrimidine moiety
Mechanism of Action
Safety and Hazards
Future Directions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1H-1,3-benzodiazol-1-yl)-N-(3-{2-methylpyrazolo[1,5-a]pyrimidin-6-yl}propyl)acetamide typically involves multi-step organic reactionsCommon reagents used in these reactions include amines, aldehydes, and various catalysts to facilitate the formation of the desired bonds .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production process efficiently .
Chemical Reactions Analysis
Types of Reactions
2-(1H-1,3-benzodiazol-1-yl)-N-(3-{2-methylpyrazolo[1,5-a]pyrimidin-6-yl}propyl)acetamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the benzodiazole or pyrazolopyrimidine rings .
Scientific Research Applications
2-(1H-1,3-benzodiazol-1-yl)-N-(3-{2-methylpyrazolo[1,5-a]pyrimidin-6-yl}propyl)acetamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of advanced materials and as a catalyst in various chemical processes.
Comparison with Similar Compounds
Similar Compounds
2-(1H-1,3-benzodiazol-1-yl)ethan-1-amine hydrochloride: Another benzodiazole derivative with different functional groups.
Telmisartan: A compound with a similar benzodiazole structure but different pharmacological properties.
1,3,5-Tris(1-phenyl-1H-benzimidazol-2-yl)benzene: A compound with a similar benzimidazole structure.
Uniqueness
2-(1H-1,3-benzodiazol-1-yl)-N-(3-{2-methylpyrazolo[1,5-a]pyrimidin-6-yl}propyl)acetamide is unique due to its specific combination of benzodiazole and pyrazolopyrimidine rings, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
IUPAC Name |
2-(benzimidazol-1-yl)-N-[3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)propyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N6O/c1-14-9-18-21-10-15(11-25(18)23-14)5-4-8-20-19(26)12-24-13-22-16-6-2-3-7-17(16)24/h2-3,6-7,9-11,13H,4-5,8,12H2,1H3,(H,20,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QNEQVIPAPNISPK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN2C=C(C=NC2=C1)CCCNC(=O)CN3C=NC4=CC=CC=C43 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N6O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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